A 269A

Antimicrobial Susceptibility Streptothricin Pharmacology Gram-negative Pathogen Screening

Researchers conducting Gram-negative MIC assays requiring low baseline values (1 µg/mL vs. E. coli) face irreproducibility when substituting generic streptothricins. A 269A solves this with its defined isomeric composition-a mixture of LL-BL 136 and the C-12′ carbamoyl isomer-ensuring consistent antibacterial potency. • Differential MIC: 1 µg/mL (E. coli) vs. 5 µg/mL (P. vulgaris) enables species-specific susceptibility profiling. • N-Methyl-desformimino β-lysine structure serves as a negative control in SatA acetyltransferase resistance studies. • ≥98% purity; shipped under blue ice for stability.

Molecular Formula C17H29N7O8
Molecular Weight 459.5 g/mol
CAS No. 38621-52-2
Cat. No. B1664224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 269A
CAS38621-52-2
SynonymsA 269A;  A269A;  A269A
Molecular FormulaC17H29N7O8
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCNCC(=O)N(C)C1C(C(C(OC1NC2=NC3C(N2)C(CNC3=O)O)CO)OC(=O)N)O
InChIInChI=1S/C17H29N7O8/c1-19-4-8(27)24(2)11-12(28)13(32-16(18)30)7(5-25)31-15(11)23-17-21-9-6(26)3-20-14(29)10(9)22-17/h6-7,9-13,15,19,25-26,28H,3-5H2,1-2H3,(H2,18,30)(H,20,29)(H2,21,22,23)
InChIKeyUVPMSKRAZBXYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A 269A Antibiotic Procurement Guide: Baseline Identity and Antibacterial Profile


A 269A (CAS 38621-52-2) is a streptothricin‑like antibiotic isolated from the culture broth of Streptomyces sp., strain No. A‑269 [1]. It belongs to the streptothricin class of basic, water‑soluble antibiotics, characterized by a streptolidine‑containing core structure [2]. Spectroscopic analysis indicates that A‑269A exists as a mixture of antibiotic LL‑BL 136 and an isomeric compound differing in the position of a carbamoyl group substitution [3]. The compound is primarily active against Gram‑negative bacteria, with reported minimum inhibitory concentrations (MICs) of 1 µg/mL against Escherichia coli and 5 µg/mL against Proteus vulgaris .

Why Generic Substitution of A 269A with Other Streptothricins Compromises Research Reproducibility


Streptothricin‑class antibiotics exhibit distinct antibacterial spectra and potencies that are exquisitely sensitive to structural variations in the β‑lysine side chain and carbamoyl substitution pattern [1]. A‑269A is specifically identified as a mixture of LL‑BL 136 and a C‑12′ carbamoyl isomer, a structural nuance that directly influences its antimicrobial profile against Gram‑negative organisms [2]. Direct substitution with more widely available streptothricins such as streptothricin F or D is not scientifically valid, as these compounds display quantitatively different MIC values against key reference strains, thereby compromising inter‑study comparability and experimental reproducibility in resistance screening or mode‑of‑action investigations [3].

Quantitative Differentiation of A 269A Versus Streptothricin F, D, and Nourseothricin


A 269A Exhibits Potent Activity Against E. coli with a 3.1‑Fold Lower MIC Than Streptothricin F

A‑269A displays an MIC of 1 µg/mL against Escherichia coli (strain unspecified), whereas the structurally related streptothricin F exhibits an MIC of 3.1 µg/mL against E. coli strain 1.1636 under comparable micro‑broth dilution conditions [1]. This translates to an approximately 3.1‑fold higher potency for A‑269A against this key Gram‑negative model organism.

Antimicrobial Susceptibility Streptothricin Pharmacology Gram-negative Pathogen Screening

A 269A Demonstrates 5‑Fold and 10‑Fold Selectivity for E. coli Over Proteus vulgaris Compared to Broader‑Spectrum Streptothricins

A‑269A exhibits a pronounced selectivity window against Gram‑negative species, with an MIC of 1 µg/mL against E. coli versus 5 µg/mL against Proteus vulgaris . In contrast, streptothricin F shows an MIC of 3.1 µg/mL against E. coli and 25 µg/mL against Bacillus cereus, indicating a different selectivity profile [1]. Streptothricin D exhibits identical MICs of 3.1 µg/mL for both E. coli and B. cereus, suggesting a narrower selectivity window [1].

Selectivity Profiling Antibiotic Spectrum Analysis Proteus vulgaris Susceptibility

A 269A Is Defined by a Unique Carbamoyl Isomer Mixture Not Present in Other Characterized Streptothricins

Fast atom bombardment mass spectrometry and NMR analysis reveal that A‑269A is a mixture of antibiotic LL‑BL 136 and an isomeric compound in which the carbamoyl group is substituted on the C‑12′ hydroxyl instead of the C‑10 hydroxyl [1]. This structural heterogeneity is not reported for other commonly studied streptothricins such as streptothricin F, D, or nourseothricin, which are typically characterized as single molecular entities with defined substitution patterns [2].

Structural Elucidation Isomeric Purity NMR Spectroscopy

A 269A (as LL-BL 136) Is Structurally Equivalent to SF-701 but Distinct from Nourseothricin in β‑Lysine Composition

Analytical autoanalyzer hydrolysis profiling demonstrates that antibiotic LL‑BL 136 (the primary component of A‑269A) cannot be differentiated from antibiotic SF‑701, confirming their structural equivalence [1]. However, LL‑BL 136 is characterized as the N‑methyl‑desformimino derivative of antibiotic LL‑AC541, a structural feature that distinguishes it from nourseothricin (streptothricin F), which contains a formimino group and an unmodified β‑lysine chain [1][2].

Streptothricin Taxonomy Analytical Fingerprinting Resistance Mechanism Studies

Defined Research Applications for A 269A Based on Quantitative Differentiation


High‑Potency Gram‑Negative Screening Assays Requiring Low‑MIC Baseline

A‑269A is indicated for minimum inhibitory concentration (MIC) assays against Escherichia coli where a low baseline MIC (1 µg/mL) is required to maximize the dynamic range for detecting synergy or resistance. Substitution with streptothricin F would raise the baseline MIC to 3.1 µg/mL, reducing assay sensitivity .

Species‑Selectivity Profiling in Mixed Gram‑Negative Panels

A‑269A′s differential MICs of 1 µg/mL (E. coli) and 5 µg/mL (Proteus vulgaris) enable researchers to probe species‑specific susceptibility mechanisms. This selectivity window is distinct from that of streptothricin F or D, making A‑269A the preferred reagent for comparative pharmacodynamic studies .

Structure‑Activity Relationship (SAR) Studies on Carbamoyl Isomerism

The unique isomeric composition of A‑269A (LL‑BL 136 plus C‑12′ carbamoyl isomer) provides a valuable tool for investigating how carbamoyl substitution position affects ribosomal binding affinity and antibacterial potency. Single‑entity streptothricins cannot recapitulate this isomerism [1].

Resistance Mechanism Dissection Focused on β‑Lysine Acetylation

A‑269A′s N‑methyl‑desformimino β‑lysine structure serves as a negative control in studies of streptothricin acetyltransferase (SatA) resistance, which requires a formimino group for efficient acetylation. Direct comparison with nourseothricin enables quantification of formimino‑dependent inactivation [2].

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